molecular formula C17H12Cl2N2O2S B2738137 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477568-59-5

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No. B2738137
CAS RN: 477568-59-5
M. Wt: 379.26
InChI Key: FILRMCBDTVMFBQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility and stability, are crucial for its applications. Unfortunately, the specific properties for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” are not available in the current resources .

Scientific Research Applications

Herbicide Synthesis

DMBT: serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone . The continuous flow microreactor system enables efficient nitration of DMBT , leading to a 97% yield of the desired product. Compared to traditional batch reactors, this method minimizes waste acid and enhances reaction efficiency .

Antinociceptive Activities

Research has explored the antinociceptive effects of DMBT derivatives. In animal studies, it demonstrated significant analgesic activity, particularly in response to thermal stimuli. Further investigations are warranted to elucidate its mechanism of action .

Triazole Chemistry

The 1,2,4-triazole moiety in DMBT contributes to its diverse applications. Researchers have studied its conformational properties and explored its reactivity in various chemical reactions. Understanding the behavior of DMBT within the triazole framework is essential for designing novel compounds .

Anticonvulsant Activity

Derivatives of DMBT have been evaluated for their anticonvulsant potential. By modifying the benzyl substituent, researchers aimed to enhance affinity to GABAergic biotargets. Preliminary results suggest promising anticonvulsant properties, but further studies are needed .

Structural Characterization

Structural investigations of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide (a derivative of DMBT ) have been conducted. These studies provide insights into its molecular arrangement and conformation, aiding in understanding its behavior and potential applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is not available, similar compounds have been studied for their antimicrobial activity .

Future Directions

The future research on “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” and similar compounds could focus on further elucidating their properties, synthesis methods, and potential applications. This could include exploring their potential as pharmaceuticals, studying their reactivity, and developing safer and more efficient synthesis methods .

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRMCBDTVMFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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